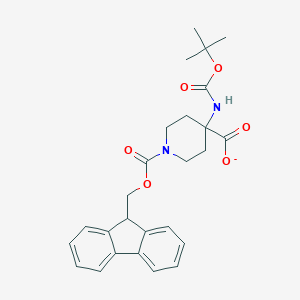
(2-Chlorophenyl) methyl cyanocarbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl) methyl cyanocarbonimidodithioate, commonly known as CMCD, is a potent insecticide that belongs to the class of dithiocarbamates. It was first synthesized in the early 1970s and has since been widely used in agriculture to control pests and insects. CMCD has a broad spectrum of activity and is effective against a wide range of insect pests, including aphids, thrips, and mites.
作用机制
CMCD acts by irreversibly inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
生化和生理效应
Studies have shown that CMCD can cause a range of biochemical and physiological effects in insects, including inhibition of growth and development, disruption of reproduction, and alteration of the immune system. CMCD has also been found to be toxic to non-target organisms, including bees, fish, and birds.
实验室实验的优点和局限性
One of the main advantages of CMCD is its broad spectrum of activity, which makes it effective against a wide range of insect pests. However, its toxicity to non-target organisms and potential environmental impact are significant limitations. In addition, CMCD can be difficult to handle and requires careful storage and disposal.
未来方向
There is ongoing research into the development of safer and more environmentally friendly alternatives to CMCD. One potential direction is the use of natural products as insecticides, such as plant extracts and essential oils. Another direction is the development of genetically modified crops that are resistant to insect pests, reducing the need for insecticides altogether.
Conclusion
(2-Chlorophenyl) methyl cyanocarbonimidodithioate is a potent insecticide that has been widely used in agriculture for decades. While it has proven to be highly effective against a wide range of insect pests, its potential environmental impact and toxicity to non-target organisms are significant concerns. Ongoing research into the development of safer and more environmentally friendly alternatives is essential to ensure sustainable pest management practices in agriculture.
合成方法
CMCD can be synthesized by reacting 2-chlorobenzaldehyde with methylamine, followed by reaction with carbon disulfide and sodium hydroxide. The resulting product is then treated with cyanogen chloride to form CMCD.
科学研究应用
CMCD has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. CMCD has also been studied for its potential use as a fungicide and herbicide.
属性
CAS 编号 |
152381-98-1 |
|---|---|
产品名称 |
(2-Chlorophenyl) methyl cyanocarbonimidodithioate |
分子式 |
C9H7ClN2S2 |
分子量 |
242.8 g/mol |
IUPAC 名称 |
[(2-chlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C9H7ClN2S2/c1-13-9(12-6-11)14-8-5-3-2-4-7(8)10/h2-5H,1H3 |
InChI 键 |
DRHCVTARQLZMQG-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CC=C1Cl |
规范 SMILES |
CSC(=NC#N)SC1=CC=CC=C1Cl |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
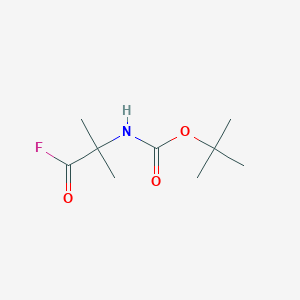
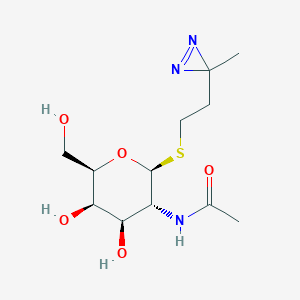
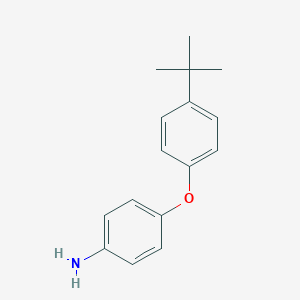
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
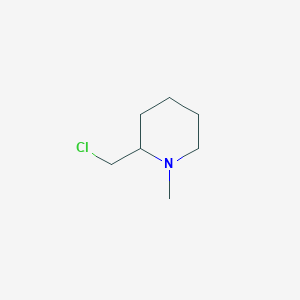
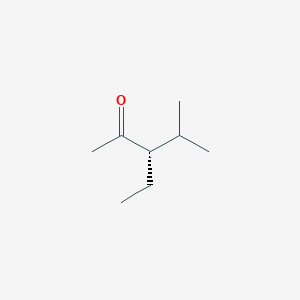
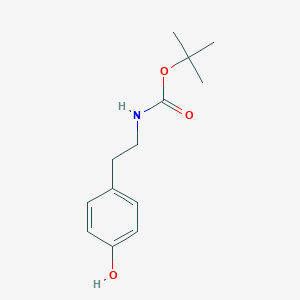
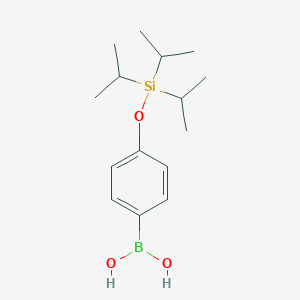
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
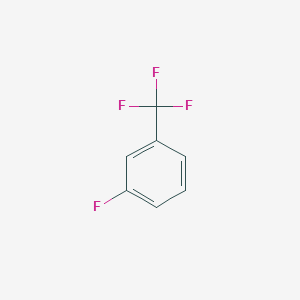
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
